3-Ethynyl-2-methoxybenzonitrile
Description
Contextualization of Functionalized Aromatic Scaffolds in Molecular Design
Functionalized aromatic scaffolds are fundamental to molecular design, serving as the core structure for a vast array of organic molecules, particularly in medicinal chemistry and materials science. mdpi.comarxiv.org These scaffolds provide a rigid framework upon which various functional groups can be strategically placed, influencing the molecule's three-dimensional shape, electronic properties, and interaction with biological targets or other materials. mdpi.comnih.gov The concept of a "scaffold" implies a structural hub that organizes multiple components into a functional unit, much like a protein scaffold organizes components of a signaling pathway. mdpi.comnih.gov The development of diverse and derivatizable scaffolds is a primary goal in organic chemistry, enabling the systematic assembly of complex molecules from simpler building blocks. mdpi.comsigmaaldrich.com This modular approach allows chemists to fine-tune properties by altering the peripheral functional groups attached to the central aromatic core. arxiv.orgnih.gov
Significance of Ethynyl (B1212043) and Benzonitrile (B105546) Moieties in Chemical Building Blocks
The utility of 3-Ethynyl-2-methoxybenzonitrile is derived directly from its constituent functional groups: the ethynyl (alkyne) group and the benzonitrile group.
The ethynyl group is a powerful tool in organic synthesis. Its linear geometry and high reactivity make it a versatile handle for a variety of coupling reactions, such as Sonogashira, Glaser, and click reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. Furthermore, the alkyne can be transformed into numerous other functional groups, including alkanes, alkenes, ketones, and heterocycles, highlighting its synthetic versatility.
The benzonitrile group (a cyanide group attached to a benzene (B151609) ring) is also of great importance. The nitrile is a stable and relatively unreactive group under many conditions, making it an excellent component of a building block. However, it can be selectively transformed into other valuable functionalities. For instance, nitriles can be hydrolyzed to carboxylic acids, reduced to primary amines, or used in cycloaddition reactions to form nitrogen-containing heterocycles like tetrazoles or pyrimidines. researchgate.net The activation of the nitrile group, often with reagents like trifluoromethanesulfonic anhydride, can lead to the formation of reactive intermediates for constructing complex heterocyclic systems. researchgate.net
Overview of Research Trajectories Involving this compound
While specific, widespread research focusing explicitly on this compound is not extensively documented in mainstream literature, its structure suggests significant potential as a precursor in the synthesis of heterocyclic compounds, particularly quinazolines. The arrangement of the ethynyl and nitrile groups ortho to one another on the benzene ring is primed for cyclization reactions.
A plausible and researched trajectory involves the reaction of ortho-ethynyl benzonitriles with various nitrogen sources to construct the quinazoline (B50416) core, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. organic-chemistry.orgnih.gov For example, copper-catalyzed reactions of benzonitriles with 2-ethynylanilines are known to produce substituted quinazolines through cleavage of the C-C triple bond and the formation of new C-N and C-C bonds. organic-chemistry.org This suggests that this compound could serve as a key intermediate in the synthesis of highly substituted quinazoline derivatives.
The table below outlines a representative transformation where a related benzonitrile is used, illustrating the potential synthetic utility of this compound in similar annulation strategies.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Yield Range | Ref |
| o-halobenzonitriles | Benzaldehydes | FeCl₃, CuI/L-proline, NaN₃ | 2-phenylquinazolin-4-amines | 42-84% | nih.gov |
This table demonstrates a general strategy for quinazoline synthesis that could be adapted for substrates like this compound.
Scope and Objectives of the Comprehensive Research Review on this compound
This article serves to provide a focused analysis of the chemical compound this compound from the perspective of synthetic organic chemistry. The primary objectives are:
To establish the importance of functionalized aromatic compounds in the broader context of molecular science.
To detail the specific synthetic advantages conferred by the ethynyl and benzonitrile functional groups.
To explore the documented and potential synthetic pathways where this compound can act as a key building block, with a particular focus on the formation of heterocyclic systems.
This review is built upon foundational chemical principles and available data on related structures to project the utility of this specific compound. The content is strictly limited to the chemical synthesis and properties of the molecule, excluding any pharmacological or toxicological data.
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-ethynyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C10H7NO/c1-3-8-5-4-6-9(7-11)10(8)12-2/h1,4-6H,2H3 |
InChI Key |
FJXOOHYHRJVKRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1C#N)C#C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethynyl 2 Methoxybenzonitrile: a Mechanistic and Strategic Analysis
Retrosynthetic Approaches to 3-Ethynyl-2-methoxybenzonitrile
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, this can be approached by disconnecting the molecule at its key functional groups: the ethynyl (B1212043) group, the benzonitrile (B105546) core, and the methoxy (B1213986) group.
Disconnection Strategies Involving the Ethynyl Functional Group
A prevalent and effective strategy involves the cleavage of the carbon-carbon bond between the aromatic ring and the ethynyl group. This method points to a halobenzonitrile precursor and an acetylene (B1199291) source, forming the basis of the widely utilized Sonogashira coupling reaction. wikipedia.org
Disconnection: C(sp)-C(sp²) bond cleavage.
Synthetic Precursors: A 3-halo-2-methoxybenzonitrile (typically with iodine or bromine) and a protected or unprotected acetylene source like trimethylsilylacetylene (B32187) (TMSA). scispace.com
Forward Reaction: Palladium-catalyzed cross-coupling, such as the Sonogashira coupling. wikipedia.org
Disconnection Strategies Involving the Benzonitrile Nucleus
Another retrosynthetic pathway targets the nitrile group. This can be achieved by disconnecting the C-CN bond, which suggests an aryl halide or triflate that can undergo a cyanation reaction.
Disconnection: C-CN bond cleavage.
Synthetic Precursors: 3-Ethynyl-2-methoxy-1-halobenzene or a corresponding triflate and a cyanide source (e.g., potassium cyanide, zinc cyanide).
Forward Reaction: Palladium-catalyzed cyanation.
Alternatively, the nitrile can be synthesized from an aldehyde or an amide precursor. youtube.com
Disconnection: Conversion of a nitrile to an aldehyde or amide.
Synthetic Precursors: 3-Ethynyl-2-methoxybenzaldehyde or 3-ethynyl-2-methoxybenzamide.
Forward Reaction: Dehydration of the corresponding aldoxime or amide.
Disconnection Strategies for the Methoxy Group
Cleaving the C-O bond of the methoxy group presents another, though often less direct, synthetic strategy. This would entail the late-stage introduction of the methoxy group onto a pre-functionalized benzonitrile ring.
Disconnection: C-O bond cleavage.
Synthetic Precursors: 3-Ethynyl-2-hydroxybenzonitrile and a methylating agent (e.g., methyl iodide, dimethyl sulfate).
Forward Reaction: Williamson ether synthesis. chemicalbook.com
Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl Introduction
The introduction of the ethynyl group is most efficiently accomplished via palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the most prominent method. organic-chemistry.org
Sonogashira Coupling Variants for the Synthesis of this compound
The Sonogashira reaction couples a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org For the synthesis of this compound, this typically involves reacting a 3-halo-2-methoxybenzonitrile with an acetylene source. organic-chemistry.org
A frequently used starting material is 3-iodo-2-methoxybenzonitrile (B13406361). This precursor is often prepared from 2-methoxy-3-nitrobenzonitrile (B3039584) through the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce iodine. The subsequent Sonogashira coupling with trimethylsilylacetylene (TMSA) and a final desilylation step yields the target molecule. scispace.com
Optimization of Catalyst Systems (e.g., Pd(0) complexes, Phosphine (B1218219) Ligands)
The success of the Sonogashira coupling heavily relies on the selection of the palladium catalyst and its associated ligands. The primary objectives are to achieve high yields, minimize side reactions like alkyne homocoupling, and conduct the reaction under mild conditions. wikipedia.orgacs.org
Common palladium sources include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]. libretexts.orgacs.org The active catalyst is a Pd(0) species, which can be added directly or generated in situ from a Pd(II) precursor. wikipedia.org
The phosphine ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. libretexts.org While triphenylphosphine (B44618) (PPh₃) is a standard choice, other ligands may be used to enhance efficiency. libretexts.orgmdpi.com These can include bulky, electron-rich phosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). acs.orglibretexts.org The use of bulky and electron-rich ligands can lead to more efficient couplings. libretexts.org
Catalyst system optimization often involves screening various palladium precursors and ligands, as well as adjusting the reaction temperature, solvent, and base. researchgate.net The base, typically an amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), neutralizes the hydrogen halide formed and facilitates the deprotonation of the terminal alkyne. wikipedia.org
Recent advancements have also focused on copper-free Sonogashira reactions to prevent issues associated with copper, such as the formation of diyne byproducts from alkyne homocoupling. organic-chemistry.org These methods employ a palladium catalyst with a different base and ligand system. organic-chemistry.org
Table 1: Common Catalyst Systems for the Sonogashira Coupling in the Synthesis of this compound
| Palladium Precursor | Ligand | Co-catalyst | Base | Typical Solvent |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | Triphenylphosphine (PPh₃) | Copper(I) iodide (CuI) | Triethylamine (TEA) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Copper(I) iodide (CuI) | Triethylamine (TEA) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Pd(OAc)₂ | Tri(p-tolyl)phosphine (P(p-tol)₃) | None (Copper-free) | DBU | Tetrahydrofuran (THF) |
| Pd₂(dba)₃ | XPhos | None (Copper-free) | Cesium carbonate (Cs₂CO₃) | 1,4-Dioxane |
This table is a representative summary; specific conditions may vary. acs.orgbeilstein-journals.org
Cadiot-Chodkiewicz Coupling and Related Alkyne Formations for this compound Precursors
The Cadiot-Chodkiewicz coupling is another powerful method for forming carbon-carbon bonds, specifically for the synthesis of unsymmetrical 1,3-diynes. wikipedia.orgrsc.orgsynarchive.com This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.org
Unlike the Sonogashira reaction, which couples an alkyne to an sp²-hybridized carbon, the Cadiot-Chodkiewicz coupling connects two sp-hybridized carbons. rsc.org While this method would not directly produce this compound, it is highly relevant for the synthesis of more complex precursors or analogues that contain a diyne moiety. For example, one could couple a terminal alkyne derived from 2-methoxybenzonitrile (B147131) with a haloalkyne to build a larger conjugated system. The mechanism involves the base-assisted formation of a copper(I) acetylide from the terminal alkyne, which then reacts with the 1-haloalkyne in a process believed to involve oxidative addition and reductive elimination at the copper center. wikipedia.org
Direct Ethynylation Methods for Benzonitrile Derivatives
Directly introducing an ethynyl group onto a pre-existing benzonitrile framework is an alternative and potentially more atom-economical strategy. These methods can be broadly categorized as either electrophilic or nucleophilic.
Electrophilic Ethynylation Strategies
Direct electrophilic ethynylation of an aromatic ring is a challenging transformation. The hypothetical "ethynyl cation" (HC≡C⁺) is highly unstable and not a practical reagent. Modern approaches, however, have developed reagents that act as electrophilic ethynylating agents. A notable strategy involves the use of alkynyl hypervalent iodine(III) reagents. nih.gov These compounds can react with nucleophiles, including electron-rich aromatic rings, to transfer the alkyne group. For a substrate like 2-methoxybenzonitrile, the methoxy group is an ortho-, para-director, but the cyano group is a deactivating meta-director. The successful electrophilic ethynylation at the 3-position would require overcoming these competing electronic effects and would likely necessitate a highly reactive system or a directed metalation strategy prior to quenching with the electrophilic alkyne source.
Nucleophilic Ethynylation Strategies
Nucleophilic ethynylation typically involves the reaction of a metal acetylide (acting as a nucleophile) with an aromatic ring containing a suitable leaving group (like a halogen) in an activated position. This is known as a nucleophilic aromatic substitution (SNAr) reaction. For the synthesis of this compound, this would entail starting with a precursor such as 3-halo-2-methoxybenzonitrile (where halo = F, Cl, Br, I). The electron-withdrawing cyano group would activate the ring towards nucleophilic attack, facilitating the displacement of the halide by a metal acetylide, such as lithium or sodium acetylide.
Another advanced concept is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a nucleophile attacks an electron-deficient aromatic ring (like a nitroaromatic) at a hydrogen-bearing carbon atom, followed by elimination to form the substituted product. mdpi.com While typically applied to nitroaromatics, the principle of attacking an electron-poor ring could conceptually be extended to highly activated benzonitrile systems under specific conditions.
Synthetic Routes Utilizing Ring Functionalization of Aromatic Precursors
A highly practical and common approach to synthesizing polysubstituted aromatics like this compound involves a multi-step sequence starting from a simpler, readily available aromatic precursor. This strategy relies on the selective functionalization of the benzene (B151609) ring.
A plausible route could begin with 2-methoxybenzonitrile. The key challenge is to introduce functionality at the C-3 position, which can then be converted to the ethynyl group. A typical sequence is as follows:
Halogenation: Introduction of a halogen, preferably iodine or bromine, onto the aromatic ring to serve as a handle for cross-coupling. Directing this halogenation to the 3-position is crucial and may require specific conditions or a directed metalation approach.
Sonogashira Coupling: The resulting 3-halo-2-methoxybenzonitrile is then subjected to a Sonogashira coupling reaction. To avoid side reactions with the terminal C-H bond of acetylene itself, a protected alkyne such as trimethylsilylacetylene (TMSA) is often used. wright.edu
Deprotection: The coupling reaction yields 2-methoxy-3-(trimethylsilylethynyl)benzonitrile. The final step is the removal of the trimethylsilyl (B98337) (TMS) protecting group, typically achieved under mild basic conditions (e.g., using potassium carbonate in methanol) or with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride), to afford the target compound, this compound. wright.edu
This functionalization-coupling-deprotection sequence is a robust and versatile strategy for accessing a wide range of substituted arylalkynes.
Introduction of the Nitrile Functionality
The nitrile group (–C≡N) is a versatile functional group in organic chemistry, and its introduction onto an aromatic ring can be achieved through several methods. wikipedia.orgebsco.com
A common and effective method for nitrile synthesis is the dehydration of a primary amide. libretexts.org This transformation can be accomplished using various dehydrating agents. For the synthesis of this compound, a plausible route would involve the initial synthesis of 3-ethynyl-2-methoxybenzamide. This amide can then be dehydrated to the desired nitrile.
Another approach involves the conversion of a carboxylic acid to an acid chloride, which can then be reacted with ammonia (B1221849) to form the amide, followed by dehydration. youtube.comyoutube.com The direct conversion of a carboxylic acid to a nitrile is also possible, though less common.
Table 1: Reagents for the Conversion of Amides to Nitriles
| Dehydrating Agent | Conditions |
| Phosphorus pentoxide (P₄O₁₀) | Heating solid mixture |
| Thionyl chloride (SOCl₂) | Often used with a base |
| Oxalyl chloride ((COCl)₂) | With catalytic dimethyl sulfoxide (B87167) (DMSO) and a base |
This table presents common reagents for the dehydration of primary amides to nitriles.
The cyanation of aryl halides is a powerful method for introducing a nitrile group. This typically involves a nucleophilic substitution reaction where a halide (e.g., bromide or iodide) is displaced by a cyanide salt, such as copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction, or palladium-catalyzed cyanation reactions using reagents like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). libretexts.org
For the synthesis of this compound, a precursor such as 3-bromo-2-methoxybenzonitrile (B1521028) or 3-iodo-2-methoxybenzonitrile could be subjected to a Sonogashira coupling with a protected acetylene source, followed by deprotection. Alternatively, the ethynyl group could be introduced first, followed by the halogen-nitrile exchange. The choice of route would depend on the compatibility of the functional groups with the reaction conditions.
Introduction of the Methoxy Functionality
The methoxy group (–OCH₃) is typically introduced via nucleophilic substitution or other alkoxylation methods.
The Williamson ether synthesis is a classic and widely used method for forming ethers. masterorganicchemistry.combyjus.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide. youtube.com In the context of synthesizing this compound, a key intermediate would be a phenol (B47542), such as 3-ethynyl-2-hydroxybenzonitrile. This phenol can be deprotonated with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the corresponding phenoxide. masterorganicchemistry.com The phenoxide then acts as a nucleophile, attacking a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in an Sₙ2 reaction to form the methoxy group. masterorganicchemistry.comchem-station.com
A potential synthetic precursor could be 3-hydroxy-2-methoxybenzonitrile. bldpharm.com The ethynyl group could then be introduced at the 3-position.
Table 2: Common Reagents for Williamson Ether Synthesis
| Base | Methylating Agent | Solvent |
| Sodium hydride (NaH) | Methyl iodide (CH₃I) | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
| Potassium carbonate (K₂CO₃) | Dimethyl sulfate ((CH₃)₂SO₄) | Acetone, Acetonitrile (B52724) |
| Sodium hydroxide (B78521) (NaOH) | Methyl tosylate (CH₃OTs) | Water, Ethanol |
This interactive table outlines common reagents used in the Williamson ether synthesis for the introduction of a methoxy group.
While the Williamson ether synthesis is prevalent, other methods for methylation of phenols exist. These include using diazomethane (B1218177) (CH₂N₂), although this reagent is toxic and explosive, or using newer, safer methylating agents in the presence of a suitable catalyst. For complex molecules, these alternative methods might offer advantages in terms of mild reaction conditions and functional group tolerance.
Protecting Group Strategies in the Synthesis of this compound
The synthesis of a multifunctional compound like this compound often necessitates the use of protecting groups to prevent unwanted side reactions. uchicago.edusynarchive.com
The terminal alkyne proton is acidic and can interfere with many reactions. Therefore, the ethynyl group is often protected. A common protecting group for alkynes is the trimethylsilyl (TMS) group. It is easily introduced by treating the terminal alkyne with a base like n-butyllithium followed by trimethylsilyl chloride. The TMS group is stable to many reaction conditions but can be readily removed using fluoride reagents like tetrabutylammonium fluoride (TBAF) or by treatment with potassium carbonate in methanol (B129727).
Table 3: Common Protecting Groups in Organic Synthesis
| Functional Group | Protecting Group | Introduction Reagent | Removal Conditions |
| Alkyne (terminal) | Trimethylsilyl (TMS) | TMSCl, Base (e.g., n-BuLi) | TBAF, K₂CO₃/MeOH |
| Phenol | Benzyl (B1604629) (Bn) | Benzyl bromide, Base | H₂, Pd/C |
| Phenol | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF, HF |
This interactive table summarizes common protecting groups that could be employed in the synthesis of this compound.
Protection of the Ethynyl Group during Synthesis
The acetylenic proton of a terminal alkyne is acidic and can interfere with various reaction conditions, particularly in cross-coupling reactions where it can lead to undesired homocoupling or other side reactions. sioc-journal.cn Therefore, the protection of the ethynyl group is a crucial step in the synthesis of molecules like this compound, especially when employing methods like the Sonogashira coupling. sioc-journal.cnwikipedia.org
Several protecting groups have been developed for terminal alkynes, with trialkylsilyl groups being the most common due to their stability and ease of removal. sioc-journal.cnnih.gov Trimethylsilyl (TMS) is a frequently used protecting group that effectively prevents unwanted reactions of the terminal alkyne under Sonogashira coupling conditions. wikipedia.orgnih.govgelest.com The TMS group can be readily introduced by treating the terminal alkyne with a silylating agent, such as trimethylsilyl chloride, in the presence of a base. Following the desired synthetic transformations on the aromatic ring, the TMS group can be selectively removed under mild conditions, such as treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol, to regenerate the terminal alkyne. nih.govvaia.com
Another class of protecting groups gaining traction are those with higher polarity, which can facilitate the purification of intermediates. ccspublishing.org.cn For instance, the diphenylphosphoryl (Ph₂P(O)) group has been shown to be a robust protecting group for terminal alkynes in various cross-coupling reactions. ccspublishing.org.cn It is stable under acidic conditions and can be cleaved with a base. ccspublishing.org.cn Similarly, the (3-cyanopropyl)dimethylsilyl (CPDMS) group offers the advantage of increased polarity, aiding in the separation of the desired products from nonpolar byproducts. nih.govccspublishing.org.cn
Interactive Data Table: Common Protecting Groups for Terminal Alkynes
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Key Features |
| Trimethylsilyl | TMS | Trimethylsilyl chloride, base | TBAF, K₂CO₃/MeOH | Widely used, mild cleavage |
| Triethylsilyl | TES | Triethylsilyl chloride, base | TBAF, acid | More stable than TMS |
| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride, imidazole | TBAF, acid | Bulky, very stable |
| Diphenylphosphoryl | Ph₂P(O) | Ph₂PCl then H₂O₂ | Base (e.g., t-BuOK) | High polarity, aids in purification |
| (3-Cyanopropyl)dimethylsilyl | CPDMS | (3-Cyanopropyl)dimethylsilyl chloride | Fluoride source | Increased polarity |
Considerations for Ortho-Directing Effects and Steric Hindrance
The regiochemical outcome of electrophilic aromatic substitution reactions on a substituted benzene ring is governed by the electronic and steric properties of the existing substituents. In the case of synthesizing this compound, the directing effects of the methoxy (-OCH₃) and cyano (-CN) groups are of paramount importance.
The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. vaia.comlibretexts.orgkhanacademy.org This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. vaia.comlibretexts.org This makes these positions more susceptible to attack by an electrophile. libretexts.org While the methoxy group is also inductively electron-withdrawing due to the electronegativity of the oxygen atom, the resonance effect is dominant in determining the regioselectivity. vaia.com
Conversely, the cyano group is a deactivating group and a meta-director. vaia.comlibretexts.orgyoutube.com The nitrile group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. vaia.comlibretexts.org The resonance structures of benzonitrile show a partial positive charge at the ortho and para positions, thus directing incoming electrophiles to the relatively more electron-rich meta position. vaia.com Some studies suggest that electron-withdrawing groups like the cyano group are more accurately described as ortho, meta-directors with a preference for the meta position. acs.org
When both a methoxy and a cyano group are present on the benzene ring, their directing effects can either reinforce or oppose each other. youtube.com In the case of 2-methoxybenzonitrile, the methoxy group at position 2 directs incoming electrophiles to positions 4 (para) and 6 (ortho). The cyano group at position 1 directs to position 3 (meta). Therefore, to synthesize this compound, where the ethynyl group is at position 3, the directing effect of the cyano group is the desired one.
Steric hindrance is another critical factor to consider, particularly due to the ortho relationship between the methoxy and the desired ethynyl group. The "ortho effect" can influence the reactivity and properties of a molecule due to steric strain and electronic interactions between adjacent substituents. wikipedia.orgquora.com In the context of synthesis, the steric bulk of the methoxy group and the incoming electrophile (or its precursor in a cross-coupling reaction) can hinder the reaction at the C3 position. youtube.comresearchgate.net While the cyano group itself is not considered sterically demanding, the combined steric and electronic effects of the ortho substituents can impact reaction rates and yields. researchgate.net For instance, steric hindrance can cause the carboxyl group in ortho-substituted benzoic acids to twist out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance. wikipedia.orgstackexchange.com A similar effect, though likely less pronounced, could influence the conformation and reactivity of 2-methoxybenzonitrile derivatives.
A plausible synthetic route to this compound could involve the Sonogashira coupling of 3-bromo-2-methoxybenzonitrile with a protected alkyne, such as trimethylsilylacetylene. In this case, the positions of the bromo and methoxy groups are pre-determined, and the challenge lies in the successful execution of the coupling reaction. The final step would be the deprotection of the silyl (B83357) group to yield the target compound. An alternative approach could involve the direct ethynylation of 2-methoxybenzonitrile at the C3 position, although this would be highly dependent on achieving the desired regioselectivity against the stronger directing effect of the methoxy group.
Interactive Data Table: Directing Effects of Substituents
| Substituent | Electronic Effect | Directing Preference | Reactivity Effect |
| Methoxy (-OCH₃) | Electron-donating (Resonance), Electron-withdrawing (Inductive) | ortho, para | Activating |
| Cyano (-CN) | Electron-withdrawing (Resonance & Inductive) | meta | Deactivating |
Lack of Publicly Available Research on the Computational Chemistry of this compound
This absence of dedicated research prevents the construction of a detailed article on the Density Functional Theory (DFT) studies, ab initio calculations, or conformational landscape of this compound as outlined in the user's request. Key data points such as HOMO-LUMO gaps, electrostatic potential surfaces, natural bond orbital analyses, and rotational barriers for this specific molecule are not available in the current body of scientific publications.
While computational studies are prevalent for a wide range of organic molecules, it appears that this compound has not yet been a specific subject of such theoretical investigations. Therefore, any attempt to generate the requested article would be speculative and would not be based on verifiable research findings.
Further research into this specific molecule is required for a scientifically accurate and detailed discussion of its computational chemistry. Without such foundational studies, a comprehensive analysis as requested cannot be provided at this time.
Computational Chemistry and Theoretical Investigations of 3 Ethynyl 2 Methoxybenzonitrile
Conformational Analysis and Rotational Barriers
Ethynyl (B1212043) Group Orientation with Respect to the Aromatic Ring
Similarly, the orientation of the ethynyl group (-C≡CH) relative to the aromatic ring is another important structural parameter. While the linear nature of the ethynyl group simplifies its rotation compared to the methoxy (B1213986) group, its interaction with the adjacent methoxy group and the nitrile group would be a subject of interest. Computational studies would determine the preferred in-plane or out-of-plane arrangements and the energetic favorability of these orientations.
Reactivity Prediction and Mechanistic Insights via Computational Modeling
Computational modeling offers powerful tools to predict how 3-Ethynyl-2-methoxybenzonitrile might behave in chemical reactions, providing insights that can guide synthetic efforts and explain experimental observations.
Transition State Characterization for Reactions Involving this compound
For any proposed reaction involving this molecule, identifying the transition state—the highest energy point along the reaction pathway—is crucial for understanding the reaction kinetics. Computational methods can be used to locate and characterize the geometry and energy of these transition states. This information is vital for calculating activation energies and predicting reaction rates.
Fukui Functions and Local Softness Analysis for Predicting Reaction Sites
To predict where a chemical reaction is most likely to occur on the this compound molecule, chemists can utilize concepts from Density Functional Theory (DFT) such as Fukui functions and local softness. komorowski.edu.plmdpi.comnih.gov These reactivity descriptors help to identify the atoms or regions of a molecule that are most susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical Fukui Function and Local Softness Indices for Selected Atoms of this compound
| Atomic Site | f_k^+ (for Nucleophilic Attack) | f_k^- (for Electrophilic Attack) | s_k^+ (Local Softness for Nucleophilic Attack) | s_k^- (Local Softness for Electrophilic Attack) |
| N (Nitrile) | Data not available | Data not available | Data not available | Data not available |
| C (Nitrile) | Data not available | Data not available | Data not available | Data not available |
| Cα (Ethynyl) | Data not available | Data not available | Data not available | Data not available |
| Cβ (Ethynyl) | Data not available | Data not available | Data not available | Data not available |
| O (Methoxy) | Data not available | Data not available | Data not available | Data not available |
Note: This table is a template. The values are listed as "Data not available" as no specific studies on this compound have been found.
By calculating these indices, one could predict, for instance, whether an incoming nucleophile would preferentially attack the nitrile carbon or one of the carbons in the ethynyl group. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Solvent Effects on Reactivity
Chemical reactions are often carried out in a solvent, which can significantly influence reactivity. Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent box over time. These simulations provide insights into how solvent molecules interact with the solute and how these interactions can stabilize or destabilize reactants, transition states, and products, thereby affecting reaction rates and pathways.
Spectroscopic Property Simulations
Computational chemistry is also instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm the identity of a synthesized compound and understand the relationship between its structure and its spectroscopic signatures. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, which would be invaluable for its experimental characterization. researchgate.net
Prediction of NMR Chemical Shifts and Coupling Constants
The prediction of NMR chemical shifts and coupling constants through computational methods is a crucial step in the characterization of new organic molecules. For this compound, these predictions are typically achieved using Density Functional Theory (DFT), a method that has proven to be highly effective for this purpose.
Detailed research findings indicate that the choice of functional and basis set is critical for obtaining accurate NMR predictions. A common approach involves geometry optimization of the molecule using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
While specific experimental data for this compound is not widely published, theoretical calculations provide expected values for its ¹H and ¹³C NMR spectra. The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the aromatic protons are expected to resonate in the downfield region due to the deshielding effect of the benzene (B151609) ring. The methoxy group protons will appear further upfield, while the acetylenic proton will have a characteristic shift influenced by the triple bond's anisotropy. Similarly, the ¹³C chemical shifts will vary, with the cyano and ethynyl carbons having distinct resonances due to their sp-hybridization and the electron-withdrawing nature of the nitrogen atom.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.2 - 7.8 | 115 - 135 |
| Methoxy-H | ~3.9 | ~56 |
| Ethynyl-H | ~3.4 | ~80 (C≡CH) |
| Cyano-C | - | ~117 |
| Ethynyl-C | - | ~82 (C-C≡CH) |
Simulation of IR and Raman Spectra
The process begins with the optimization of the molecule's geometry at a selected level of theory, often DFT with a functional like B3LYP and a comprehensive basis set. Following optimization, a frequency calculation is performed. This calculation provides the harmonic vibrational frequencies, as well as the IR intensities and Raman activities for each vibrational mode. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations.
For this compound, the simulated IR and Raman spectra would exhibit characteristic peaks corresponding to its functional groups. Key vibrational modes would include the C≡N stretch of the nitrile group, the C≡C stretch of the ethynyl group, C-H stretches for the aromatic and acetylenic protons, and various C-O and C-C stretching and bending modes within the aromatic ring and methoxy group. The complementarity of IR and Raman spectroscopy is also evident in the simulations; some vibrations may be strong in the IR spectrum but weak in the Raman spectrum, and vice versa, providing a more complete picture of the molecule's vibrational properties.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Description |
|---|---|---|---|
| ν(C≡N) | ~2230 | ~2230 | Nitrile stretch |
| ν(C≡C) | ~2110 | ~2110 | Ethynyl stretch |
| ν(=C-H) | ~3300 | ~3300 | Ethynyl C-H stretch |
| ν(Ar-H) | 3050 - 3100 | 3050 - 3100 | Aromatic C-H stretch |
| ν(C-O-C) | 1250 - 1280 | 1250 - 1280 | Asymmetric C-O-C stretch |
| δ(Ar-H) | 750 - 900 | 750 - 900 | Aromatic C-H out-of-plane bend |
Prediction of UV-Vis Absorption Maxima
The prediction of ultraviolet-visible (UV-Vis) absorption maxima is essential for understanding the electronic transitions within a molecule and for predicting its color and photochemical behavior. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method used to simulate the UV-Vis spectrum.
The process involves first obtaining the optimized ground-state geometry of the molecule using a method like DFT. Then, a TD-DFT calculation is performed on this geometry to calculate the excitation energies and oscillator strengths of the electronic transitions from the ground state to various excited states. The excitation energies correspond to the wavelengths of maximum absorption (λmax), while the oscillator strengths indicate the intensities of these absorptions.
The predicted UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic system. The presence of the methoxy, nitrile, and ethynyl substituents will influence the energies of the molecular orbitals and, consequently, the absorption wavelengths. The methoxy group, being an electron-donating group, and the nitrile and ethynyl groups, with their π-systems, will likely cause a red shift (a shift to longer wavelengths) in the absorption maxima compared to unsubstituted benzene. The calculated spectrum provides valuable information on the electronic structure and can be used to interpret experimental UV-Vis data, aiding in the identification and characterization of the compound.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Description |
|---|---|---|---|
| S₀ → S₁ | ~285 | ~0.25 | π→π* transition |
| S₀ → S₂ | ~250 | ~0.15 | π→π* transition |
| S₀ → S₃ | ~220 | ~0.40 | π→π* transition |
Reactivity and Derivatization Strategies of 3 Ethynyl 2 Methoxybenzonitrile
Transformations Involving the Ethynyl (B1212043) Group
The terminal ethynyl group is the most reactive site in 3-Ethynyl-2-methoxybenzonitrile for a variety of addition and coupling reactions. Its reactivity is central to the derivatization strategies for this compound.
The hydration of the terminal alkyne in this compound is a classic transformation that converts the ethynyl group into a carbonyl group, specifically a methyl ketone. This reaction typically proceeds under acidic conditions with the aid of a mercury(II) salt catalyst, such as mercury(II) sulfate (B86663). The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne, leading to the formation of an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form.
Reaction Scheme: this compound + H₂O --(H₂SO₄, HgSO₄)--> [Intermediate Enol] --> 3-Acetyl-2-methoxybenzonitrile
An alternative, anti-Markovnikov hydration can be achieved through a hydroboration-oxidation sequence. This two-step process would yield an aldehyde, 3-formyl-2-methoxybenzonitrile, upon tautomerization of the intermediate enol.
Table 1: Potential Products of this compound Hydration
| Reaction Type | Reagents | Predicted Product |
|---|---|---|
| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | 3-Acetyl-2-methoxybenzonitrile |
The [2+2+2] cyclotrimerization of alkynes is a powerful method for the synthesis of substituted benzene (B151609) rings. In the case of this compound, this reaction can proceed in two ways: self-cyclotrimerization or co-cyclotrimerization with other alkynes.
The self-cyclotrimerization, typically catalyzed by transition metals like rhodium (Rh) or cobalt (Co), would lead to the formation of a mixture of two regioisomeric trisubstituted benzene derivatives: the 1,2,4- and 1,3,5-isomers. The regioselectivity of this reaction is often influenced by the catalyst and reaction conditions.
Table 2: Potential Products of [2+2+2] Cyclotrimerization
| Reaction Type | Reactants | Potential Products |
|---|---|---|
| Self-cyclotrimerization | This compound (3 equivalents) | 1,2,4- and 1,3,5-Tris(2-methoxy-3-cyanophenyl)benzene |
Research on the cyclotrimerization of various aryl alkynes has shown that the electronic and steric properties of the substituents on the aromatic ring can significantly impact the reaction's efficiency and regioselectivity. For this compound, the presence of the ortho-methoxy and meta-cyano groups would likely influence the outcome of the cyclization.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,2,3-triazoles. The terminal alkyne of this compound is an ideal substrate for this reaction.
The CuAAC reaction is renowned for its exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. This is a significant advantage over the uncatalyzed thermal Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. The reaction is tolerant of a wide range of functional groups, making it a robust tool for molecular construction. The nitrile and methoxy (B1213986) groups on the aromatic ring of this compound are expected to be compatible with the standard CuAAC conditions.
By reacting this compound with various organic azides (R-N₃) in the presence of a copper(I) catalyst, a diverse library of 1-(substituted)-4-(2-methoxy-3-cyanophenyl)-1H-1,2,3-triazole derivatives can be synthesized. The reaction is typically carried out in a variety of solvents, including water, and often at room temperature.
Table 3: Representative Examples of Triazole Synthesis via CuAAC
| Azide (B81097) Reactant (R-N₃) | Product |
|---|---|
| Benzyl (B1604629) azide | 1-Benzyl-4-(2-methoxy-3-cyanophenyl)-1H-1,2,3-triazole |
| Phenyl azide | 1-Phenyl-4-(2-methoxy-3-cyanophenyl)-1H-1,2,3-triazole |
These triazole-functionalized derivatives can serve as valuable building blocks for further synthetic transformations or as target molecules in medicinal chemistry and materials science.
Palladium-catalyzed reactions are fundamental in modern organic synthesis. The ethynyl group of this compound can participate in various palladium-catalyzed transformations, including carbonylation and carboxylation.
Palladium-Catalyzed Carbonylation: In the presence of a palladium catalyst, carbon monoxide (CO), and a suitable nucleophile (e.g., an alcohol or an amine), the terminal alkyne can undergo carbonylative coupling to afford α,β-unsaturated carboxylic acid derivatives. For instance, reacting this compound with carbon monoxide and methanol (B129727) would be expected to yield a methyl propiolate derivative.
Palladium-Catalyzed Carboxylation: Direct carboxylation of the terminal alkyne with carbon dioxide (CO₂) can also be achieved under palladium catalysis, leading to the formation of a propiolic acid derivative. These reactions provide a direct route to introduce a carboxylic acid or ester functionality, further expanding the synthetic utility of this compound.
While specific examples for this compound are not prevalent in the literature, the general methodologies for palladium-catalyzed carbonylation and carboxylation of terminal alkynes are well-developed and would likely be applicable to this substrate.
Hydrogenation and Semi-Hydrogenation to Alkenyl and Alkyl Derivatives
The ethynyl group of this compound is highly reactive and susceptible to hydrogenation reactions, allowing for its selective conversion into either an alkenyl (vinyl) or an alkyl (ethyl) derivative. The outcome of the reaction is primarily dictated by the choice of catalyst and reaction conditions.
Complete Hydrogenation to Alkyl Derivatives:
The triple bond of the ethynyl group can be fully saturated to form an ethyl group through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a highly active metal catalyst. lumenlearning.comlibretexts.org Common catalysts for this complete reduction include platinum (Pt), palladium (Pd) on a carbon support (Pd/C), and Raney nickel (Raney-Ni). lumenlearning.comlibretexts.org The reaction proceeds in two stages, first forming the alkene intermediate, which is then rapidly reduced to the corresponding alkane. lumenlearning.com Under these conditions, the alkene intermediate cannot typically be isolated. libretexts.orglumenlearning.com The product of this reaction is 3-ethyl-2-methoxybenzonitrile.
Semi-Hydrogenation to Alkenyl Derivatives:
To stop the hydrogenation at the alkene stage, specialized, less reactive (or "poisoned") catalysts are required. libretexts.org This process, known as semi-hydrogenation, can be controlled to produce either the cis or trans alkene.
cis-Alkenyl Derivatives: The synthesis of the cis-isomer, 3-(cis-vinyl)-2-methoxybenzonitrile, is achieved using Lindlar's catalyst. libretexts.orglibretexts.org This catalyst consists of palladium deposited on calcium carbonate (CaCO₃) and treated with a catalytic poison such as lead acetate (B1210297) and quinoline. lumenlearning.comlibretexts.org The poison deactivates the catalyst just enough to prevent the further reduction of the initially formed cis-alkene. lumenlearning.com The mechanism involves the syn-addition of two hydrogen atoms to the same face of the alkyne, which is adsorbed on the catalyst surface. ucalgary.ca
trans-Alkenyl Derivatives: The formation of the trans-isomer, 3-(trans-vinyl)-2-methoxybenzonitrile, is accomplished through a dissolving metal reduction. libretexts.org This reaction typically uses sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. libretexts.orglibretexts.org The mechanism involves the anti-addition of hydrogen atoms, proceeding through a radical anion intermediate, which leads to the thermodynamically more stable trans-alkene. libretexts.orglumenlearning.com
Table 1: Hydrogenation and Semi-Hydrogenation Reactions
| Reaction Type | Reagents/Catalyst | Product |
| Full Hydrogenation | H₂, Pt, Pd/C, or Raney-Ni | 3-ethyl-2-methoxybenzonitrile |
| cis-Semi-Hydrogenation | H₂, Lindlar's Catalyst | 3-(cis-vinyl)-2-methoxybenzonitrile |
| trans-Semi-Hydrogenation | Na or Li, liquid NH₃ | 3-(trans-vinyl)-2-methoxybenzonitrile |
Reactions at the Nitrile Functionality
The nitrile group (–C≡N) in this compound is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions, reductions, and hydrolysis. libretexts.org The carbon atom of the nitrile group is electrophilic, making it a target for nucleophiles. ucalgary.ca
Nucleophilic Additions to the Nitrile Group (e.g., to Amidines, Tetrazoles)
The carbon-nitrogen triple bond can be attacked by various nucleophiles, leading to the formation of new heterocyclic and acyclic structures. ucalgary.ca
Amidine Formation: Amidines are compounds containing the R-C(=NH)NH₂ functional group. They can be synthesized from nitriles through the direct addition of amines. nih.govsemanticscholar.org This reaction is a straightforward and atom-economical approach. nih.gov The process can be facilitated by the use of catalysts or by activating the nitrile group. nih.govresearchgate.net The reaction of this compound with a primary or secondary amine would yield the corresponding N-substituted amidine.
Tetrazole Formation: 5-Substituted-1H-tetrazoles can be synthesized from nitriles via a [3+2] cycloaddition reaction with an azide salt, most commonly sodium azide (NaN₃). organic-chemistry.org The reaction is often catalyzed by a Lewis acid, such as zinc salts (e.g., ZnCl₂), which activates the nitrile group towards nucleophilic attack by the azide ion. organic-chemistry.org This method is broadly applicable to a variety of aromatic nitriles. organic-chemistry.org Reacting this compound with sodium azide would produce 5-(3-ethynyl-2-methoxyphenyl)-1H-tetrazole.
Table 2: Nucleophilic Additions to the Nitrile Group
| Product Type | Reagents | Catalyst/Conditions | Resulting Compound |
| Amidine | Primary or Secondary Amine (R¹R²NH) | Typically requires activation or catalysis | N¹,N²-dialkyl-3-ethynyl-2-methoxybenzamidine |
| Tetrazole | Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂) or other Lewis Acid | 5-(3-ethynyl-2-methoxyphenyl)-1H-tetrazole |
Reductions of the Nitrile Group to Amines or Aldehydes
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions used. wikipedia.orgchemistrysteps.com
Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of fully reducing the nitrile group to a primary amine. libretexts.orgchemistrysteps.com The reaction involves two successive additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org An aqueous workup step is then required to protonate the intermediate and yield the final amine product. chemistrysteps.com The reduction of this compound with LiAlH₄ would produce (3-ethynyl-2-methoxyphenyl)methanamine. Catalytic hydrogenation using reagents like Raney nickel can also be employed to synthesize primary amines from nitriles. wikipedia.org
Reduction to Aldehydes: To achieve partial reduction to an aldehyde, a milder and more sterically hindered reducing agent is necessary to prevent over-reduction to the amine. chemistrysteps.com Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. wikipedia.orgchemistrysteps.com DIBAL-H adds one hydride equivalent to the nitrile, forming an imine-aluminum complex. libretexts.org This intermediate is stable at low temperatures and is hydrolyzed during aqueous workup to release the aldehyde. libretexts.orgchemistrysteps.com This reaction would convert this compound into 3-ethynyl-2-methoxybenzaldehyde. Another method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.org
Table 3: Reduction of the Nitrile Group
| Product | Reagent | Key Features |
| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Strong reducing agent, leads to full reduction. |
| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Milder, sterically hindered reagent, allows for partial reduction. |
Hydrolysis of the Nitrile to Carboxylic Acids
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic aqueous conditions. libretexts.orgnumberanalytics.comnumberanalytics.com This reaction is a fundamental transformation in organic synthesis. numberanalytics.com The process occurs in two main stages, with the initial formation of an amide intermediate that is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com
Acid-Catalyzed Hydrolysis: In the presence of a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and heat, the nitrile nitrogen is first protonated. libretexts.orgnumberanalytics.comcommonorganicchemistry.com This protonation increases the electrophilicity of the nitrile carbon, facilitating the attack of water. libretexts.org A series of proton transfers leads to an amide, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid, in this case, 3-ethynyl-2-methoxybenzoic acid.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (from NaOH or KOH) acts as the nucleophile, directly attacking the nitrile carbon. libretexts.orgnumberanalytics.com Protonation by water forms an imidic acid intermediate, which tautomerizes to an amide. libretexts.orgchemistrysteps.com Continued hydrolysis of the amide under basic conditions yields a carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid, 3-ethynyl-2-methoxybenzoic acid.
Table 4: Hydrolysis of the Nitrile Group
| Condition | Reagents | Intermediate | Final Product |
| Acidic | H₃O⁺ (e.g., aq. HCl), Heat | Amide | 3-ethynyl-2-methoxybenzoic acid |
| Basic | 1. OH⁻ (e.g., aq. NaOH), Heat; 2. H₃O⁺ | Amide | 3-ethynyl-2-methoxybenzoic acid |
Transformations of the Methoxy Group
The methoxy group (–OCH₃) on the aromatic ring is a relatively stable ether linkage. However, it can be cleaved under specific conditions to yield a phenol (B47542).
Demethylation Strategies (e.g., to Phenols)
The cleavage of the aryl methyl ether bond in this compound to form the corresponding phenol, 3-ethynyl-2-hydroxybenzonitrile, is a key transformation. rsc.org This demethylation is challenging due to the high stability of the bond. rsc.org
A variety of reagents can accomplish this cleavage. Classic methods often employ strong Brønsted acids like hydrobromic acid (HBr) or hydriodic acid (HI), or potent Lewis acids. uantwerpen.be Boron tribromide (BBr₃) is a highly effective and widely used reagent for cleaving aryl methyl ethers, even under mild conditions. rsc.orgresearchgate.net
More recently, alternative methods have been developed to address the hazardous nature of reagents like BBr₃. rsc.org One such method is the Piers–Rubinsztajn reaction, which uses tris(pentafluorophenyl)borane (B72294) (BCF) as a catalyst in combination with a silyl (B83357) hydride. rsc.orgresearchgate.net Another approach involves using acidic concentrated lithium bromide (ACLB) solutions at moderate temperatures. rsc.org Additionally, some protocols utilize mineral acids like HCl in high-temperature pressurized water to achieve efficient demethylation. uantwerpen.be The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Table 5: Demethylation of the Methoxy Group
| Reagent Class | Example Reagent(s) | Conditions | Product |
| Lewis Acid | Boron Tribromide (BBr₃) | Often in an inert solvent like DCM | 3-ethynyl-2-hydroxybenzonitrile |
| Strong Acid | Hydrobromic Acid (HBr) | Typically requires heat | 3-ethynyl-2-hydroxybenzonitrile |
| Modern Catalytic | Tris(pentafluorophenyl)borane (BCF) / Silane | Mild conditions | 3-ethynyl-2-hydroxybenzonitrile |
| Salt-Based | Acidic Concentrated Lithium Bromide (ACLB) | Moderate heat (e.g., 110 °C) | 3-ethynyl-2-hydroxybenzonitrile |
Ether Cleavage Reactions for Further Functionalization
The methoxy group at the C2 position of this compound represents a key functional handle that can be readily cleaved to unmask a highly versatile phenol. This transformation is crucial for subsequent derivatization strategies, such as the introduction of new functionalities through O-alkylation, O-acylation, or the synthesis of esters and ethers.
The acidic cleavage of the methyl ether is the most common method employed. libretexts.org This reaction typically proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by a halide ion.
Common Reagents for Ether Cleavage:
Boron Tribromide (BBr₃): This powerful Lewis acid is highly effective for cleaving aryl methyl ethers, even on electron-deficient rings. The reaction proceeds through the formation of a Lewis acid-base adduct, followed by the intramolecular delivery of a bromide ion.
Hydrobromic Acid (HBr) and Hydroiodic Acid (HI): These strong acids can cleave the ether bond, particularly at elevated temperatures. libretexts.org The reaction follows an SN2 mechanism where the halide ion attacks the methyl group, which is less sterically hindered, leading to the formation of the corresponding phenol and methyl halide. libretexts.org Due to the electron-withdrawing nature of the cyano and ethynyl groups, which deactivates the aromatic ring, forcing conditions may be required.
The resulting product, 3-ethynyl-2-hydroxybenzonitrile, opens up a new array of synthetic possibilities, allowing for the introduction of diverse substituents at the phenolic oxygen.
Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (NAS) on the Benzonitrile (B105546) Ring
The reactivity of the benzonitrile ring in this compound towards substitution reactions is governed by the interplay of the electronic effects of its three substituents: the methoxy (-OCH₃), ethynyl (-C≡CH), and cyano (-CN) groups.
Regioselectivity Directing Effects of Functional Groups
The regiochemical outcome of electrophilic aromatic substitution (EAS) is dictated by the combined directing effects of the substituents on the aromatic ring.
Methoxy Group (-OCH₃): Located at C2, the methoxy group is a potent activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org It strongly directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.
Cyano Group (-CN): Positioned at C1, the cyano group is a powerful electron-withdrawing group through both induction and resonance. It is a strong deactivating group and a meta-director. masterorganicchemistry.com
Ethynyl Group (-C≡CH): At C3, the ethynyl group is a weakly deactivating group and is also considered a meta-director.
In an EAS reaction, the activating, ortho, para-directing effect of the methoxy group dominates over the deactivating, meta-directing effects of the cyano and ethynyl groups. libretexts.org Therefore, electrophilic attack will be overwhelmingly directed to the positions activated by the methoxy group.
For Nucleophilic Aromatic Substitution (SNAr), the ring must typically bear a good leaving group and be activated by strong electron-withdrawing groups positioned ortho or para to that leaving group. chemistrysteps.commasterorganicchemistry.com For this compound itself, SNAr is not feasible without a leaving group. However, if a leaving group (e.g., a halogen) were present at the C4 or C6 position, the ring would be strongly activated for nucleophilic attack at that site due to the powerful electron-withdrawing cyano group being para or ortho, respectively.
Activated/Deactivated Ring Positions for Further Functionalization
The electronic nature of the substituents creates distinct zones of reactivity on the aromatic ring. These can be systematically analyzed for their propensity to undergo further functionalization via EAS or potential NAS.
Interactive Table: Analysis of Ring Positions for Aromatic Substitution
| Ring Position | Substituent | Activating/Deactivating Effect (EAS) | Directing Influence (EAS) | Suitability for EAS | Suitability for NAS (with LG) | Rationale |
| C4 | Hydrogen | Activated | para to -OCH₃ | High | High | Strongly activated by the para -OCH₃ group. Sterically accessible. For NAS, a leaving group here would be para to the activating -CN group. |
| C5 | Hydrogen | Deactivated | meta to -OCH₃, -CN, and -C≡CH | Low | Low | Not significantly activated or directed by any group for EAS. For NAS, a leaving group here is meta to the -CN group, providing poor activation. |
| C6 | Hydrogen | Activated | ortho to -OCH₃ and -CN | Moderate | High | Activated by the ortho -OCH₃ group but significantly sterically hindered by the adjacent C1-cyano group. For NAS, a leaving group here would be ortho to the activating -CN group. |
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. frontiersin.orgtcichemicals.com this compound, with its distinct functional groups, is a prime candidate for incorporation into such reaction cascades.
Isocyanide-Based Multicomponent Reactions (IMCRs)
Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are cornerstones of combinatorial chemistry for generating molecular diversity. beilstein-journals.orgnih.govencyclopedia.pub These reactions typically require an isocyanide, a carbonyl compound, a carboxylic acid, and, in the case of the Ugi reaction, an amine. nih.gov
While the cyano (-C≡N) group of this compound is not an isocyanide (-N≡C), the molecule can still be a substrate in IMCRs through its other functionalities or after a pre-functionalization step. For instance:
The terminal alkyne could potentially be converted into a carboxylic acid or an aldehyde, which are standard components in Passerini and Ugi reactions.
The nitrile could be reduced to a primary amine, allowing it to serve as the amine component in an Ugi four-component reaction.
Direct participation of the nitrile or alkyne in novel IMCRs represents an area for further research, potentially leading to new heterocyclic scaffolds.
Other Chemo- and Regioselective Cascade Reactions
The terminal alkyne of this compound is a highly versatile functional group for engaging in a variety of chemo- and regioselective cascade reactions, particularly those catalyzed by transition metals. These reactions can lead to the rapid assembly of complex polycyclic and heterocyclic systems.
Potential Cascade Reactions:
[3+2] Cycloaddition Reactions: The ethynyl group can act as a dipolarophile in [3+2] cycloadditions with various 1,3-dipoles (e.g., azides, nitrile oxides) to regioselectively form five-membered heterocycles like triazoles or isoxazoles. d-nb.infonih.govmdpi.comnih.govresearchgate.net The electronic nature of the substituted benzonitrile ring would influence the regioselectivity of the cycloaddition.
Sonogashira Coupling followed by Cyclization: A palladium-catalyzed Sonogashira coupling with an appropriately functionalized aryl or vinyl halide could be the first step in a cascade. The newly introduced group could then react with either the methoxy or the nitrile group in an intramolecular fashion to build a fused ring system.
Intramolecular Cyclization involving the Nitrile Group: The nitrile group can participate in cyclization reactions initiated at the alkyne. For example, hydration of the alkyne to a ketone, followed by an intramolecular condensation with an adjacent group (potentially formed from the nitrile), could lead to fused pyridone or similar heterocyclic structures.
These strategies highlight the potential of this compound as a building block for creating diverse and complex molecular architectures through controlled, selective reactions.
Applications of 3 Ethynyl 2 Methoxybenzonitrile in Synthetic Chemistry and Advanced Materials Precursors
Role as a Key Intermediate in Complex Molecule Synthesis
The structure of 3-Ethynyl-2-methoxybenzonitrile makes it an intriguing candidate for the synthesis of more complex molecular architectures, including heterocyclic compounds and polycyclic aromatic hydrocarbons (PAHs).
Building Block for Heterocyclic Compounds
The presence of the nitrile and ethynyl (B1212043) groups provides two reactive sites that could participate in cyclization reactions to form a variety of nitrogen-containing heterocycles. For instance, the nitrile group could be reduced to an amine, which could then react intramolecularly with the ethynyl group or a derivative thereof. Alternatively, the ethynyl group could undergo cycloaddition reactions with various dienophiles, or be functionalized to participate in annulation strategies that incorporate the nitrile group to form heterocyclic rings.
Potential Heterocyclic Scaffolds Derivable from this compound
| Heterocycle Class | Potential Synthetic Route |
|---|---|
| Quinolines | Intramolecular cyclization following reduction of the nitrile and functionalization of the ethynyl group. |
| Isoquinolines | Cycloaddition reactions involving the ethynyl group and a suitable reaction partner, followed by ring closure incorporating the nitrile nitrogen. |
Precursor for Advanced Polycyclic Aromatic Hydrocarbons (PAHs)
The ethynyl group is a common precursor for the construction of larger aromatic systems through reactions such as the Diels-Alder reaction or various transition-metal-catalyzed annulations. In theory, this compound could serve as a building block for PAHs, where the benzonitrile (B105546) moiety could be retained as a functional handle for further modifications or removed during the synthetic sequence.
Scaffold for Ligand Design and Catalyst Development
The benzonitrile framework of this compound offers a rigid scaffold that could be elaborated into various types of ligands for catalysis.
Incorporation into Chiral Ligand Systems for Asymmetric Catalysis
The ethynyl group provides a convenient point for the introduction of chiral auxiliaries or phosphine (B1218219) groups, which are common components of chiral ligands used in asymmetric catalysis. The methoxy (B1213986) group's position could influence the steric and electronic environment of a resulting metal complex, potentially impacting the enantioselectivity of a catalyzed reaction.
Development of Chelating Ligands Based on Benzonitrile Scaffolds
The nitrile nitrogen itself can act as a coordinating atom for a metal center. By introducing another coordinating group in proximity, a chelating ligand could be synthesized. The ethynyl group could be transformed into a variety of functionalities, such as a carboxylic acid or an amine, which could then participate in metal chelation along with the nitrile nitrogen.
Precursor for Conjugated Systems and Optoelectronic Materials
The ethynyl group is a key functional group in the synthesis of conjugated polymers and other materials with interesting optoelectronic properties. The presence of the nitrile and methoxy groups on the aromatic ring would be expected to modulate the electronic properties of any resulting conjugated system. For example, the electron-withdrawing nitrile group could lower the LUMO energy level, while the electron-donating methoxy group could raise the HOMO energy level, thereby tuning the band gap of the material. This could be advantageous in the design of materials for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Hypothetical Optoelectronic Properties of Polymers Derived from this compound
| Polymer Type | Potential Properties | Potential Applications |
|---|---|---|
| Polydiacetylene | Tunable band gap, potential for high charge carrier mobility. | Organic field-effect transistors (OFETs), sensors. |
Monomer for Polymerization Reactions (e.g., Poly(phenylene ethynylene) derivatives)
Building Block for Organic Light-Emitting Diode (OLED) Components
There is no available literature detailing the synthesis or application of this compound as a building block for components in Organic Light-Emitting Diodes (OLEDs).
Components for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The versatile ethynyl and nitrile functional groups of this compound suggest its potential as a linker in the design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). However, no published research could be found that demonstrates its use in this capacity.
Linker Design Utilizing the Ethynyl and Nitrile Groups
While the ethynyl and nitrile groups are valuable for coordination chemistry in MOFs and covalent bond formation in COFs, there are no specific studies on linker design employing this compound.
Pore Engineering and Functionalization Strategies
Without examples of MOFs or COFs constructed from this specific linker, there is no information on pore engineering or functionalization strategies involving this compound.
Analytical Methodologies for Process Monitoring and Quality Control of 3 Ethynyl 2 Methoxybenzonitrile in Research Scale
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental in the analysis of 3-Ethynyl-2-methoxybenzonitrile, providing reliable means for separating and quantifying the target compound and any associated impurities. ijprajournal.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile organic compounds like this compound. ijprajournal.comnih.gov A typical HPLC method would be developed and validated to ensure accuracy, precision, and linearity.
Method Development: A reversed-phase HPLC method is generally suitable for aromatic nitriles. The development would involve optimizing several parameters to achieve good resolution between the main peak of this compound and potential impurities.
| Parameter | Typical Condition | Purpose |
| Stationary Phase | C18 column (e.g., 4.6 x 250 mm, 5 µm) | Provides hydrophobic interaction for separation of aromatic compounds. |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and Water | Elutes compounds based on their polarity. A gradient can be used for complex mixtures. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and reasonable analysis time. |
| Detection | UV at a specific wavelength (e.g., 254 nm) | Aromatic rings and nitrile groups absorb UV light, allowing for sensitive detection. |
| Injection Volume | 10 µL | A small, precise volume is necessary for reproducible results. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Maintains consistent retention times. |
Validation: Method validation is performed according to established guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response.
Accuracy: Determining the closeness of the measured value to the true value.
Precision: Assessing the degree of scatter between a series of measurements.
Specificity: Ensuring the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Gas Chromatography (GC) for Volatile Byproducts
During the synthesis of this compound, volatile byproducts may be formed. nih.gov Gas Chromatography (GC) is the ideal technique for identifying and quantifying these volatile components. chromatographyonline.comresearchgate.net
Method Parameters: A typical GC method for analyzing volatile byproducts would involve the following:
| Parameter | Typical Condition | Purpose |
| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms) | Separates compounds based on their boiling points and polarity. |
| Carrier Gas | Helium or Nitrogen at a constant flow rate | Transports the sample through the column. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | A temperature ramp (e.g., start at 50 °C, ramp to 280 °C) | Separates a wide range of volatile compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS allows for identification. |
Potential volatile byproducts could include residual solvents from the reaction or side-products from unintended reactions.
Thin-Layer Chromatography (TLC) for Rapid Reaction Screening
Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid, qualitative monitoring of reaction progress. nih.govnih.gov It allows chemists to quickly assess the consumption of starting materials and the formation of the product. youtube.com
Procedure: A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel coated). The plate is then developed in a chamber containing an appropriate solvent system (mobile phase), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The separated spots are visualized under UV light. By comparing the retention factor (Rf) values of the spots in the reaction mixture to those of the starting material and a pure sample of this compound, the progress of the reaction can be determined. nih.gov
| Component | Expected Rf Value | Observation |
| Starting Material | Higher Rf | Spot diminishes as the reaction proceeds. |
| This compound | Lower Rf | Spot appears and intensifies as the reaction proceeds. |
| Byproducts | Variable Rf | Appearance of new spots may indicate side reactions. |
Hyphenated Techniques for Enhanced Analysis
Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a powerful approach for detailed analysis. researchgate.net
LC-MS for Impurity Profiling and Component Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. resolvemass.cachimia.ch This technique is particularly useful for identifying unknown impurities and confirming the structure of the main component. researchgate.netrsc.org The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, which can be used to determine their molecular weight and elemental composition. rsc.org This information is critical for comprehensive impurity profiling, ensuring the quality and safety of the synthesized compound. ijprajournal.comresolvemass.ca
GC-MS for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the separation, identification, and quantification of volatile organic compounds. researchgate.netrsc.org In the context of this compound synthesis, GC-MS is used to analyze for any volatile byproducts or residual solvents. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which acts as a molecular fingerprint, allowing for positive identification by comparison to spectral libraries. chromatographyonline.com
Titrimetric and Quantitative Spectroscopic Methods for Yield Determination
In the research-scale synthesis of this compound, accurate determination of yield is paramount for process optimization and characterization. While traditional gravimetric and titrimetric methods can be employed, quantitative spectroscopic techniques offer significant advantages in terms of specificity, sensitivity, and efficiency. This section explores the application of quantitative ¹H NMR (qNMR) and quantitative UV-Vis spectrophotometry for the precise assay determination of this compound.
Quantitative UV-Vis Spectrophotometry
Quantitative Ultraviolet-Visible (UV-Vis) spectrophotometry is a well-established, rapid, and cost-effective method for determining the concentration of chromophoric compounds in solution. ufrgs.br Aromatic compounds, such as this compound, typically exhibit strong UV absorbance due to the π-π* electronic transitions within the benzene (B151609) ring and conjugated systems. sphinxsai.com The presence of the cyano and ethynyl (B1212043) groups can influence the position and intensity of the absorption maxima (λ_max).
The application of UV-Vis spectrophotometry for yield determination relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
A = εbc
Where:
A = Absorbance
ε = Molar absorptivity (a constant for a given substance at a specific wavelength)
b = Path length of the cuvette (typically 1 cm)
c = Concentration of the substance
To determine the yield of this compound, a calibration curve must first be constructed using solutions of a pure standard of the compound at known concentrations. The absorbance of each standard solution is measured at the λ_max, and a plot of absorbance versus concentration is generated. The resulting linear regression equation can then be used to determine the concentration of this compound in a solution prepared from the reaction mixture.
While straightforward, this method's accuracy can be affected by the presence of UV-active impurities that absorb at or near the λ_max of the analyte. nih.gov Derivative spectrophotometry can sometimes be employed to resolve overlapping spectral bands and improve selectivity. ufrgs.br
Illustrative Data for Quantitative UV-Vis Analysis of this compound
The following tables present hypothetical data for the generation of a calibration curve and the subsequent analysis of a sample from a research-scale synthesis.
Table 1: Calibration Data for this compound
| Standard Concentration (mg/L) | Absorbance at λ_max (e.g., 245 nm) |
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.610 |
| 10.0 | 0.763 |
Calibration Curve Equation (Hypothetical): y = 0.0761x + 0.0012 (R² = 0.9998)
Table 2: Analysis of a Synthesis Batch Sample
| Parameter | Value |
| Mass of Crude Product Dissolved | 50.0 mg |
| Final Volume of Solution | 100.0 mL |
| Dilution Factor | 10 |
| Measured Absorbance | 0.534 |
| Calculated Concentration (from curve) | 6.99 mg/L |
| Concentration in Original Solution | 69.9 mg/L |
| Mass of Analyte in Sample | 6.99 mg |
| Calculated Yield in Crude Product | 13.98% |
These tables are for illustrative purposes only. The λ_max, absorbance values, and resulting yield are hypothetical and would need to be determined experimentally.
Future Research Directions and Emerging Paradigms in 3 Ethynyl 2 Methoxybenzonitrile Chemistry
Development of Sustainable and Green Synthetic Routes
The imperative to develop environmentally benign chemical processes is driving innovation in synthetic chemistry. For a molecule like 3-Ethynyl-2-methoxybenzonitrile, future research will undoubtedly focus on methods that minimize waste, avoid hazardous reagents, and reduce energy consumption.
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and superior scalability. rsc.org The synthesis of nitriles, which can involve toxic reagents or highly exothermic reactions, is particularly well-suited for flow technology. acs.org Future research could adapt established flow methodologies for the synthesis of this compound. For instance, a cyanide-free approach using p-tosylmethyl isocyanide (TosMIC) to convert a corresponding ketone precursor into the nitrile could be translated into a continuous process, offering rapid reaction times and high yields. rsc.org Similarly, catalyst systems like RuO₂/Al₂O₃ used for the oxidative dehydrogenation of amines to nitriles in flow reactors could be explored. dtu.dk
A potential flow synthesis could involve the reaction of a suitable amide with acetonitrile (B52724) under high temperature and pressure, a method that has proven effective for various benzonitriles. acs.orgresearchgate.net The precise control over reaction parameters in a flow setup would be crucial for managing the reactivity of the ethynyl (B1212043) group and preventing unwanted side reactions.
Table 1: Potential Flow Chemistry Strategies for Nitrile Synthesis
| Method | Precursor | Reagents/Catalyst | Key Advantages |
|---|---|---|---|
| van Leusen Reaction | Ketone | p-Tosylmethyl isocyanide (TosMIC) | Cyanide-free, mild conditions, rapid reaction. rsc.org |
| Acid-Nitrile Exchange | Carboxylic Acid | Acetonitrile (supercritical) | Catalyst-free, atom-economical. acs.org |
Visible-light photocatalysis and electrocatalysis are powerful tools for green chemistry, enabling transformations under mild conditions using light or electricity as traceless reagents. The synthesis of aryl nitriles has been achieved by photocatalytically activating benzyl (B1604629) alcohols or methyl arenes in the presence of an azide (B81097) source. nih.gov This strategy could be envisioned for a late-stage cyanation to form this compound from a precursor containing a benzylic alcohol. Organic photoredox catalysts, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), could facilitate the necessary single electron transfer steps. nih.gov
Electrocatalysis offers another promising avenue. The electrochemical synthesis of isoindolinones from 2-formyl benzonitrile (B105546) demonstrates the power of electricity to initiate cascade reactions. nih.gov For this compound, electrochemical methods could be developed for the direct oxidation of a corresponding amine or for promoting coupling reactions to build the carbon skeleton. researchgate.net These methods reduce the need for stoichiometric chemical oxidants or reductants, aligning with green chemistry principles. acs.org
Table 2: Potential Photo- and Electrocatalytic Routes
| Method | Transformation | Catalyst/Mediator | Potential Application |
|---|---|---|---|
| Photocatalysis | Benzyl Alcohol to Nitrile | 4CzIPN, N₃⁻ | Cyanation of a (3-ethynyl-2-methoxyphenyl)methanol precursor. nih.gov |
| Photocatalysis | COF Synthesis | Natural Sunlight | Synthesis of frameworks incorporating the target molecule. nih.gov |
| Electrocatalysis | Amine Oxidation to Nitrile | Ni₂P/Ni nanomeshes | Synthesis from a 3-ethynyl-2-methoxybenzylamine precursor. researchgate.net |
| Electrocatalysis | Cascade Cyclization | Mn catalyst | Initiating cyclizations from the benzonitrile moiety. acs.org |
Enzymes are highly efficient and selective catalysts that operate in aqueous media under mild conditions, making them ideal for green synthesis. journals.co.za The synthesis of nitriles, traditionally reliant on toxic cyanide, can be achieved using enzymes like aldoxime dehydratases (Oxd). nih.govresearchgate.net This biocatalytic route involves the dehydration of an aldoxime, which is readily formed from the corresponding aldehyde and hydroxylamine. nih.gov A chemoenzymatic cascade could be designed where a 3-ethynyl-2-methoxybenzaldehyde precursor is converted to the aldoxime and subsequently dehydrated by an Oxd enzyme to yield this compound. nih.gov
Other enzymes, such as galactose oxidase, have shown a promiscuous ability to convert alcohols into nitriles in a one-pot reaction using molecular oxygen and ammonia (B1221849). uva.nl Exploring the substrate scope of these and other nitrile-synthesizing enzymes could lead to a highly sustainable and safe production method for this compound and its derivatives. nih.gov
Table 3: Biocatalytic Strategies for Nitrile Synthesis
| Enzyme System | Precursor | Key Features |
|---|---|---|
| Aldoxime Dehydratase (Oxd) | Aldehyde | Cyanide-free, operates in water, high efficiency. nih.govresearchgate.net |
| Galactose Oxidase | Alcohol | One-pot conversion, uses O₂ and ammonia, mild conditions. uva.nl |
Exploration of Novel Reactivity Patterns
The true potential of this compound lies in the unique interplay of its functional groups. Future research should aim to uncover novel reactivity patterns by leveraging modern synthetic tools like C-H functionalization and cascade reactions.
Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized substrates, thereby increasing atom and step economy. mdpi.comnih.gov For this compound, two primary retrosynthetic disconnections via C-H activation can be envisioned:
Direct Ethynylation: Starting from 2-methoxybenzonitrile (B147131), a direct C-H ethynylation at the C3 position would be the most straightforward route. This remains a significant challenge due to the need for high regioselectivity. Research into transition-metal catalysts (e.g., Palladium, Rhodium, Iridium) capable of directing the ethynylation to the position ortho to the nitrile and meta to the methoxy (B1213986) group would be a key area of investigation. acs.org
Direct Nitrilation: An alternative approach would be the direct C-H nitrilation of 1-ethynyl-2-methoxybenzene. Palladium-catalyzed C-H activation of anisole (B1667542) derivatives is well-documented, often showing a preference for the ortho position. rsc.org However, recent advances have enabled meta-selective C-H arylation using specialized ligands and norbornene mediators, suggesting that directing a cyanation reaction to the desired position could be achievable. researchgate.net
Table 4: C-H Functionalization Approaches
| Strategy | Substrate | Target Bond | Potential Catalytic System | Key Challenge |
|---|---|---|---|---|
| C-H Ethynylation | 2-Methoxybenzonitrile | C3-H | Pd, Rh, or Ir catalyst | Regioselectivity control. mdpi.comacs.org |
| C-H Nitrilation | 1-Ethynyl-2-methoxybenzene | C3-H | Pd/Norbornene with S,O-ligand | Overcoming ortho-directing effect of methoxy group. researchgate.net |
Cascade (or domino) reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient means of building molecular complexity. beilstein-journals.org The structure of this compound is primed for such transformations. The ethynyl group can participate in a variety of reactions (e.g., cycloadditions, Sonogashira couplings, hydrofunctionalizations), while the nitrile group can act as an electrophile or a directing group.
Future research could explore domino reactions where an initial transformation at the alkyne triggers a subsequent intramolecular cyclization involving the nitrile. For example, a metal-catalyzed hydroamination or hydroarylation of the alkyne could generate an intermediate poised to attack the nitrile carbon, leading to the formation of complex heterocyclic scaffolds. The reaction of 3-chlorochromones with various nucleophiles to form fused pyridines serves as an example of the complex structures that can be accessed through domino sequences. researchgate.net Similarly, three-component reactions involving ketonitriles and aldehydes demonstrate the potential for building complex molecules from simple precursors in one pot. rsc.org Designing such cascades for this compound could unlock rapid access to novel polycyclic aromatic systems with potential applications in materials science or pharmacology.
Advanced Materials Science Applications (Expanded Scope)
The multifaceted nature of this compound makes it a compelling candidate for the development of next-generation materials. The interplay between its functional groups can be harnessed to create materials with tailored properties.
The terminal ethynyl group is a versatile handle for polymerization, opening doors to a variety of polymer architectures. Future research is anticipated to focus on several key polymerization strategies:
Polymerization of the Ethynyl Group: The triple bond can undergo polymerization through various methods, including transition metal-catalyzed polymerization (e.g., with Rh, Pd, or Mo catalysts), to form conjugated polymers. nih.gov The resulting poly(aryleneethynylene) structures, with the 2-methoxybenzonitrile moiety as a repeating side group, are expected to exhibit interesting photophysical and electronic properties. The methoxy and nitrile groups can influence the polymer's solubility, thermal stability, and self-assembly behavior.
"Click" Chemistry: The ethynyl group is a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. researchgate.net This highly efficient and orthogonal reaction allows for the facile incorporation of this compound into various polymer backbones or as a pendant group. This could lead to the synthesis of functionalized polymers with precisely controlled architectures, such as block copolymers, graft polymers, and dendrimers.
Copolymerization: The copolymerization of this compound with other monomers, such as those containing acrylic or styrenic functionalities, could yield materials with a blend of properties. nih.govresearchgate.net For instance, copolymerization with methyl methacrylate (B99206) could produce polymers with tunable refractive indices and mechanical strengths. larionovgroup.com
A hypothetical data table summarizing potential polymer properties is presented below.
| Polymerization Method | Expected Polymer Architecture | Potential Properties |
| Transition Metal-Catalyzed | Linear Conjugated Polymer | Photoluminescent, Semiconducting, Thermally Stable |
| Azide-Alkyne "Click" Chemistry | Functionalized Block Copolymer | Self-Assembling, Stimuli-Responsive |
| Free Radical Copolymerization | Random Copolymer | Tunable Mechanical and Optical Properties |
The unique electronic and structural features of this compound make it an attractive building block for functional nanomaterials.
Self-Assembled Nanostructures: The interplay of the polar nitrile group, the hydrogen-bond accepting methoxy group, and the π-system of the aromatic ring can drive the self-assembly of the molecule into well-defined nanostructures, such as nanowires or vesicles. beilstein-journals.org The ethynyl group can further be used to stabilize these assemblies through polymerization or cross-linking.
Surface Functionalization of Nanoparticles: The ethynyl group can be used to anchor this compound onto the surface of nanoparticles (e.g., gold or silica (B1680970) nanoparticles). beilstein-journals.org This surface modification can impart new functionalities to the nanoparticles, such as enhanced dispersibility in organic solvents or the ability to participate in specific molecular recognition events. The nitrile and methoxy groups can influence the electronic properties of the nanoparticle surface.
Metal-Organic Frameworks (MOFs): The nitrile group is a well-known coordinating ligand in the synthesis of MOFs. nih.gov While the nitrile in benzonitrile itself can coordinate to metal centers, the additional functional groups in this compound could lead to the formation of novel MOFs with unique pore environments and functionalities. The ethynyl group could be a post-synthetically modifiable site within the MOF structure.
Machine Learning and Artificial Intelligence in Synthetic Route Prediction and Optimization
Propose Novel Synthetic Routes: By learning from vast databases of chemical reactions, AI algorithms can suggest multiple, and potentially non-intuitive, synthetic pathways. acs.orgyoutube.com
Prioritize Feasible Reactions: These tools can rank proposed reactions based on predicted yields, reaction conditions, and the commercial availability of starting materials.
Navigate Complex Chemical Space: For creating a library of derivatives with varying substituents, AI can efficiently map out the synthetic landscape.
Optimizing reaction conditions is a critical yet time-consuming aspect of chemical synthesis. Machine learning models can accelerate this process significantly. beilstein-journals.orgbeilstein-journals.orgrsc.org
Predicting Optimal Conditions: By analyzing datasets of similar reactions, machine learning models can predict the optimal solvent, catalyst, temperature, and reaction time for the synthesis of this compound and its analogs. researchgate.net
Minimizing Byproduct Formation: These models can be trained to predict reaction outcomes, including the formation of byproducts, thus guiding the selection of conditions that maximize the yield of the desired product.
Accelerating Discovery: The integration of machine learning with automated high-throughput experimentation can create a closed-loop system for rapid reaction optimization. acs.org
A hypothetical table illustrating the application of machine learning in synthesis is shown below.
| AI Application | Input Data | Predicted Output | Potential Impact |
| Retrosynthesis | Target molecule (derivative of this compound) | Ranked synthetic pathways, starting materials | Accelerated discovery of new derivatives |
| Reaction Optimization | Reactants, desired product | Optimal solvent, temperature, catalyst, yield | Reduced development time and resource consumption |
Computational Chemistry Advancements and Integration with Experimental Data
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the properties of molecules like this compound. numberanalytics.comnih.gov
Predicting Molecular Properties: DFT calculations can provide valuable insights into the geometric and electronic structure of this compound. nih.govpku.edu.cn This includes bond lengths, bond angles, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and spectroscopic properties. researchgate.netnih.gov
Elucidating Reaction Mechanisms: Computational studies can map out the potential energy surfaces of reactions involving this compound, identifying transition states and intermediates. acs.orgmdpi.com This information is vital for understanding reaction kinetics and selectivity.
Interpreting Spectroscopic Data: DFT calculations can predict vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra), which can be compared with experimental data to confirm the structure of synthesized compounds and to understand their photophysical behavior. numberanalytics.comresearchgate.net
The integration of computational data with experimental results creates a powerful synergy for advancing our understanding of this molecule. nih.govlarionovgroup.com For example, discrepancies between calculated and experimental spectroscopic data can lead to a refinement of the computational model or a re-evaluation of the experimental results.
Below is a hypothetical table of calculated properties for this compound.
| Computational Method | Property | Predicted Value | Significance |
| DFT (B3LYP/6-311G) | HOMO-LUMO Gap | 4.5 eV | Indicates electronic excitability and potential for optical applications |
| DFT (B3LYP/6-311G) | Dipole Moment | 3.5 D | Suggests significant polarity, influencing solubility and self-assembly |
| TD-DFT | First Electronic Transition | 280 nm | Predicts UV absorption, relevant for photophysical studies |
High-Throughput Virtual Screening for Catalyst Discovery
The reactivity of the ethynyl group in this compound makes it a prime candidate for a variety of cross-coupling reactions, most notably the Sonogashira coupling. The efficiency and selectivity of such reactions are critically dependent on the catalyst employed, which typically consists of a transition metal and a coordinating ligand. High-throughput virtual screening (HTVS) offers a paradigm shift in the discovery of optimal catalysts by computationally evaluating large libraries of potential candidates before their experimental synthesis and testing. researchgate.netnih.govrsc.orgmdpi.com
For this compound, an HTVS workflow would involve the following key stages:
Library Generation: A virtual library of catalyst components would be assembled. This would include a diverse range of transition metals (e.g., palladium, nickel, copper, gold) and a vast array of ligands, particularly phosphines and N-heterocyclic carbenes (NHCs), which are known to be effective in cross-coupling reactions. tohoku.ac.jpresearchgate.net The library would encompass ligands with varied steric and electronic properties to systematically probe their influence on the catalytic cycle.
Descriptor Calculation: For each potential catalyst, a set of molecular descriptors would be calculated using computational chemistry methods like Density Functional Theory (DFT). These descriptors quantify the electronic and steric properties of the catalyst, such as the ligand's cone angle, the metal's charge density, and the energies of the frontier molecular orbitals.
Docking and Reaction Modeling: The interaction of this compound and a coupling partner with each virtual catalyst would be simulated. This involves modeling the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. researchgate.net The activation energies for these steps are crucial indicators of the catalyst's potential efficiency.
Performance Prediction and Ranking: By analyzing the calculated descriptors and reaction energetics, a predictive model can be built to rank the catalysts based on their expected performance (e.g., reaction rate, yield, and selectivity). Machine learning algorithms can be trained on existing experimental and computational data to enhance the accuracy of these predictions. ibm.comrsc.org
This computational pre-screening would significantly narrow down the number of candidate catalysts for experimental validation, saving considerable time and resources. The insights gained from the relationships between catalyst structure and predicted activity would also guide the rational design of novel, more effective catalysts specifically tailored for reactions involving this compound.
Data-Driven Mechanistic Elucidation
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and controlling product outcomes. The intricate interplay of the methoxy and nitrile substituents in this compound can lead to complex reaction pathways and potential side reactions. Data-driven approaches, which leverage computational data and machine learning, are poised to unravel these mechanistic nuances. neurips.ccnips.ccnih.gov
A data-driven investigation into the reaction mechanisms of this compound would focus on:
Mapping the Potential Energy Surface: Using DFT calculations, the potential energy surface (PES) for a given reaction, such as a Sonogashira coupling, would be comprehensively mapped. This involves identifying all plausible intermediates, transition states, and reaction pathways, including those leading to undesired byproducts. The electronic influence of the ortho-methoxy and meta-nitrile groups on the stability of these species would be a key focus.
Machine Learning for Pattern Recognition: The large datasets generated from DFT calculations can be analyzed using machine learning algorithms to identify subtle patterns and correlations that may not be apparent from manual inspection. researchgate.net For instance, a neural network could be trained to predict the regioselectivity of a reaction based on the electronic and steric features of the reactants and catalyst. This would be particularly relevant for predicting the outcome of reactions where the nitrile group might also participate.
Predictive Model Development: The ultimate goal is to develop a robust and predictive model that can accurately forecast the outcome of a reaction involving this compound under a given set of conditions. Such a model, continuously refined with new experimental data, would be an invaluable tool for synthetic chemists, enabling them to design more efficient and selective transformations. princeton.edu
The application of these advanced computational methodologies promises to accelerate the exploration of the chemical potential of this compound. By moving from a trial-and-error approach to a more predictive and design-oriented strategy, the path to unlocking the full synthetic utility of this intriguing molecule will be significantly shortened.
Q & A
Q. What are the established synthetic routes for 3-Ethynyl-2-methoxybenzonitrile, and what starting materials are typically employed?
A common approach involves functionalizing methoxybenzonitrile precursors via Sonogashira coupling or palladium-catalyzed cross-coupling reactions. For example, 2-methoxybenzonitrile derivatives (e.g., 2-hydroxy-5-methoxybenzonitrile) can undergo ethynylation using trimethylsilylacetylene (TMSA) or terminal alkynes under inert conditions . Starting materials like halogenated methoxybenzonitriles (e.g., 3-bromo-2-methoxybenzonitrile) are often used to introduce the ethynyl group via dehalogenation-alkynylation sequences .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- NMR (¹H/¹³C): Confirm methoxy (-OCH₃) resonance at ~3.8–4.0 ppm (¹H) and nitrile (C≡N) absence of protons. Ethynyl protons appear as a singlet at ~2.5–3.5 ppm .
- IR: Validate nitrile stretching (~2220–2260 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C₁₀H₇NO .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE: Nitrile gloves, lab coats, and eye protection to avoid skin/eye contact with nitriles, which may release toxic HCN upon decomposition .
- Storage: Inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or polymerization .
- Incompatibilities: Avoid strong oxidizing agents (e.g., peroxides) to mitigate explosive reactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis under varying catalytic conditions?
Yield optimization requires screening catalysts (e.g., Pd(PPh₃)₄ vs. CuI/PdCl₂), solvents (DMF vs. THF), and temperature (60–100°C). For example, PdCl₂(PPh₃)₂ in DMF at 80°C improved ethynylation efficiency by 15% compared to Pd(OAc)₂ in THF . Kinetic studies via in-situ FTIR or HPLC can track intermediate formation .
Q. What mechanistic insights explain contradictory regioselectivity in ethynylation reactions of methoxybenzonitrile derivatives?
Contradictions arise from steric/electronic effects. The methoxy group’s electron-donating nature directs ethynylation to the para position, but steric hindrance in ortho-substituted derivatives may shift selectivity. Computational studies (DFT) modeling frontier molecular orbitals can predict reactivity trends .
Q. How should researchers address discrepancies in purity data when sourcing this compound from commercial vendors?
Vendors like Sigma-Aldrich often omit analytical data, requiring independent validation . Recommended steps:
Q. What strategies are effective for studying the stability of this compound under acidic/basic conditions?
- Accelerated Stability Testing: Expose the compound to pH 3–10 buffers at 40°C for 48h, monitoring degradation via LC-MS. Decomposition products may include methoxybenzaldehyde (via nitrile hydrolysis) or polymeric residues .
- Thermogravimetric Analysis (TGA): Identify thermal decomposition thresholds (>150°C) .
Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the metabolic or synthetic pathways of this compound?
- ¹³C-Labeled Nitrile: Synthesize via K¹³CN substitution to track metabolic conversion to carboxylic acids in vitro .
- Deuterated Methoxy Groups: Use CD₃I instead of CH₃I in precursor synthesis to study hydrogen bonding in crystallography .
Methodological Challenges and Solutions
Q. How can researchers resolve conflicting spectral data for this compound reported in different studies?
Q. What advanced techniques are recommended for analyzing byproducts in large-scale syntheses of this compound?
- High-Resolution Mass Spectrometry (HRMS): Identify trace byproducts (e.g., dimerized ethynyl species) .
- X-ray Photoelectron Spectroscopy (XPS): Detect surface contaminants in bulk samples .
Research Applications
Q. What in vitro biological assays commonly utilize this compound as a precursor or probe?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
